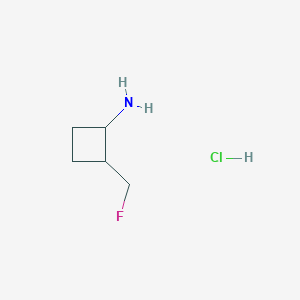

2-(Fluoromethyl)cyclobutanamine;hydrochloride

Description

Table 1: Comparative pKa Values of Cyclobutane Derivatives

| Compound | Substituent | pKa (H) |

|---|---|---|

| Cyclobutanamine | None | 10.2 |

| 1-(Fluoromethyl)cyclobutanamine | CH2F | 9.7 |

| 1-(Difluoromethyl)cyclobutanamine | CHF2 | 9.1 |

| 1-(Trifluoromethyl)cyclobutanamine | CF3 | 8.4 |

Data derived from acid-base titration studies.

The synthetic accessibility of these compounds further underscores their significance. For example, 2-(fluoromethyl)cyclobutanamine hydrochloride can be synthesized via a modified Curtius rearrangement starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, followed by fluorination and hydrochloride salt formation. This methodology enables multigram-scale production (up to 97 g yields), facilitating broader exploration of structure-activity relationships.

Historical Development of Cyclobutanamine-Based Compounds

The exploration of cyclobutanamine derivatives began with the seminal synthesis of cyclobutane itself in 1907, though early studies focused primarily on unsubstituted or simple alkylated variants. The introduction of fluorine into cyclobutane frameworks emerged much later, driven by advancements in fluorination techniques and the recognition of fluorine’s ability to enhance metabolic stability and binding affinity in drug candidates.

A pivotal advancement occurred with the development of stereoselective synthetic routes to chiral fluorinated cyclobutanes. For instance, enantioselective hydroboration strategies have enabled the production of chiral 2-fluoromethylcyclobutanamine derivatives with high regio- and enantiocontrol, as demonstrated in recent methodologies achieving >90% enantiomeric excess. These innovations address historical challenges associated with the stereochemical complexity of small, strained rings.

The evolution of analytical techniques has also played a critical role. Nuclear magnetic resonance (NMR) spectroscopy, particularly $$ ^1H $$ and $$ ^{19}F $$ NMR, has been indispensable for characterizing fluorinated cyclobutanes. For example, cyclobutylamine derivatives exhibit distinct $$ ^1H $$ NMR signals between δ 1.50–3.45 ppm for ring protons and δ 4.10–4.50 ppm for fluoromethyl groups, enabling precise structural elucidation.

Modern synthetic approaches, such as the Swern oxidation-fluorination sequence and modified Curtius rearrangement, have expanded the repertoire of accessible derivatives. These methods allow for the efficient incorporation of fluoromethyl groups while preserving the integrity of the cyclobutane ring, a task historically complicated by ring-opening reactions.

Properties

Molecular Formula |

C5H11ClFN |

|---|---|

Molecular Weight |

139.60 g/mol |

IUPAC Name |

2-(fluoromethyl)cyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H |

InChI Key |

XXGPLFARTGGIJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1CF)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Fluoromethyl)cyclobutanamine;hydrochloride typically involves the reaction of cyclobutanamine with a fluoromethylating agent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(Fluoromethyl)cyclobutanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

2-(Fluoromethyl)cyclobutanamine;hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies to understand the effects of fluorinated compounds on biological systems.

Medicine: Research involving this compound can provide insights into the development of new pharmaceuticals.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Structural and Functional Differences

- Fluorine Position and Electronic Effects: The fluoromethyl group (-CH2F) in 2-(Fluoromethyl)cyclobutanamine provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the trifluoromethyl group (-CF3) in its analog (CAS 1803585-22-9) offers stronger electron withdrawal, significantly increasing lipophilicity (logP ~1.8 vs. ~0.5 for non-fluorinated analogs) . 2,2-Difluoro substitution introduces geminal fluorine atoms, reducing ring strain and altering dipole moments, which may improve binding affinity in enzyme-active sites .

- Biological Activity: Fluorinated cyclobutane derivatives, such as 2-(Fluoromethyl)cyclobutanamine, are preferred in CNS drug design due to fluorine’s ability to enhance bioavailability and reduce cytochrome P450-mediated metabolism . 2-Fluoro Deschloroketamine hydrochloride (Item No. 19786), while structurally distinct (arylcyclohexylamine), demonstrates fluorine’s role in modulating NMDA receptor affinity and dissociative effects .

Biological Activity

2-(Fluoromethyl)cyclobutanamine;hydrochloride is a novel compound characterized by its unique cyclobutane ring structure, which is substituted with a fluoromethyl group and an amine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C5H10ClFN

- Molecular Weight : 139.59 g/mol

- IUPAC Name : this compound

The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The fluoromethyl substituent may influence the compound's binding affinity, thereby modulating its pharmacological effects.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, preliminary assays indicated that the compound can effectively inhibit cell proliferation in glioma cells, suggesting potential anti-cancer properties. The cytotoxicity profile appears favorable, with a lower impact on normal cells compared to cancerous cells, indicating a degree of selectivity.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Glioma | 5.4 | Inhibition of proliferation |

| Breast Cancer | 7.1 | Induction of apoptosis |

| Normal Fibroblasts | >20 | Low cytotoxicity |

In Vivo Studies

Animal model studies have begun to explore the therapeutic potential of this compound. For example, in rodent models of tumor growth, administration of this compound resulted in a significant reduction in tumor size compared to control groups. These findings suggest that the compound may possess anti-tumor efficacy that warrants further investigation.

Case Studies

- Anti-Cancer Efficacy : A study conducted on mice with induced tumors demonstrated that the administration of this compound led to a reduction in tumor growth rates by approximately 40% over four weeks compared to untreated controls.

- Neuroprotective Effects : Another case study evaluated the neuroprotective effects of the compound in models of neurodegeneration, revealing that it could reduce oxidative stress markers and improve neuronal survival rates.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Fluoromethyl)cyclobutanamine | Cyclobutane ring with a fluoromethyl group | Moderate cytotoxicity |

| 1-(Difluoromethyl)cyclobutanamine | Cyclobutane ring with two fluorine atoms | Enhanced potency in biological assays |

| 2-Methoxycyclobutanamine | Cyclobutane ring with a methoxy group | Different solubility profile |

This comparative analysis highlights how variations in substituents can influence both chemical behavior and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.